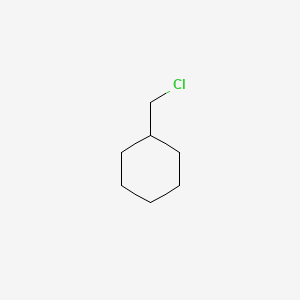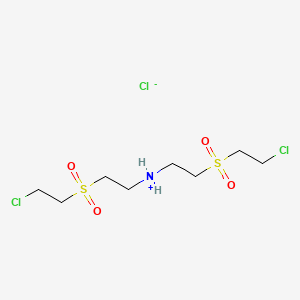![molecular formula C6H7N3O4 B1364209 [(4-メチルフラザン-3-カルボニル)-アミノ]-酢酸 CAS No. 797806-70-3](/img/structure/B1364209.png)
[(4-メチルフラザン-3-カルボニル)-アミノ]-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is characterized by the presence of a furazan ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also contains a carboxyl group and an amino group, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
Target of Action
The primary targets of “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen
Biochemical Pathways
The specific biochemical pathways affected by “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” are currently unknown. activities . This suggests that the compound may affect pathways related to these biological activities.
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid typically involves the reaction of 4-methyl-furazan-3-carboxylic acid with amino acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The furazan ring can be oxidized to form furazan-3,4-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form 4-methyl-furazan-3-carboxamide.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Furazan-3,4-dicarboxylic acid derivatives.
Reduction: 4-Methyl-furazan-3-carboxamide.
Substitution: Various substituted amides and esters.
類似化合物との比較
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid can be compared with other similar compounds, such as:
4-Aminofurazan-3-carboxylic acid amidrazone: Known for its use in desensitizing energetic materials.
4-R-furazan-3-carboxylic acid amidrazones: Used in the synthesis of thermally stable polymers and photo materials.
3,4-Dicyanofurazan: A substrate for the design and synthesis of symmetrical energetic structures.
The uniqueness of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
特性
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMNUWENSCPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389514 |
Source


|
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-70-3 |
Source


|
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














